molecular formula C11H13NO3 B8658729 3-(Ethyl(phenyl)amino)-3-oxopropanoic acid

3-(Ethyl(phenyl)amino)-3-oxopropanoic acid

Cat. No. B8658729
M. Wt: 207.23 g/mol
InChI Key: LKWWREZGXIJDKW-UHFFFAOYSA-N
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Patent
US09102592B2

Procedure details

Anhydrous dichloromethane (50 ml), 3-(ethyl(phenyl)amino)-3-oxo-propanoic acid (IV) (2.634 g, 12.71 mmol) and pyridine (2.8 ml, 34.66 mmol) were added to a round bottomed flask at 20-25° C. under nitrogen atmosphere, and the resulting mixture was stirred at r.t. for 0.5 h, then cooled to 0-5° C. while stirring. Pivaloyl chloride (2.1 ml, 17.32 mmol) was added dropwise while keeping the temperature below 5° C., and the mixture was further stirred for 1 h at 0-5° C. A solution of methyl 2-chloro-6-methylamino-benzoate (II) (2.3064 g, 11.55 mmol) in anhydrous dichloromethane (11 ml) was prepared and added to the reaction at 0° C. The reaction was allowed to warm up to r.t. and stirred at this temperature for 14 h, then concentrated under reduced pressure. Ethyl acetate (180 ml) and a solution of 0.1N HCl (80 ml) were added, the phases were mixed and the aqueous phase was discharged. The wash steps with 0.1N HCl (80 ml) was repeated twice more, then the reaction was washed twice with 80 ml brine and three times with 80 ml NaHCO3. The organic phases were dried over sodium sulfate and filtered and the solvent was removed under reduced pressure to afford a residue, which was recrystallized from isopropanol to obtain an off-white solid. Yield: 80%. The purity of the isolated product was 100% (HPLC, area %).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
2.634 g
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C1C=CC=CC=1)C(=O)[CH2:5][C:6]([OH:8])=[O:7])C.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:22](Cl)(=O)C(C)(C)C.Cl[CH2:30][Cl:31]>>[Cl:31][C:30]1[CH:18]=[CH:19][CH:20]=[C:21]([NH:16][CH3:17])[C:5]=1[C:6]([O:8][CH3:22])=[O:7]

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
2.634 g
Type
reactant
Smiles
C(C)N(C(CC(=O)O)=O)C1=CC=CC=C1
Name
Quantity
2.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at r.t. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
the temperature below 5° C.
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 1 h at 0-5° C
Duration
1 h
ADDITION
Type
ADDITION
Details
added to the reaction at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 14 h
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate (180 ml) and a solution of 0.1N HCl (80 ml) were added
ADDITION
Type
ADDITION
Details
the phases were mixed
WASH
Type
WASH
Details
the reaction was washed twice with 80 ml brine and three times with 80 ml NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
to obtain an off-white solid

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C(=CC=C1)NC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.55 mmol
AMOUNT: MASS 2.3064 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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